N-[4-({4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-[[4-(3,4-dimethylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O2/c1-15-4-5-20(14-16(15)2)26-22-27-21(28-23(29-22)30-10-12-32-13-11-30)25-19-8-6-18(7-9-19)24-17(3)31/h4-9,14H,10-13H2,1-3H3,(H,24,31)(H2,25,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZDPQUGYVLIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)NC(=O)C)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-({4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)phenyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and oxidative stress mitigation. This article provides an in-depth analysis of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 448.5 g/mol. The compound features a triazine core structure that is known for its diverse biological activities.
Research indicates that compounds containing the triazine moiety exhibit significant biological activities due to their ability to interact with various biological targets. Specifically, the presence of morpholine and dimethylphenyl groups enhances the compound's efficacy in inhibiting cancer cell proliferation and modulating oxidative stress responses.
Antioxidative Activity
A study highlighted the antioxidative potential of triazine derivatives, demonstrating that compounds similar to this compound showed high inhibition rates against cation radicals. For instance, certain derivatives exhibited EC50 values ranging from 17.16 to 27.78 μM, significantly lower than standard antioxidants like Trolox (EC50 = 178.33 μM) and ascorbic acid (EC50 = 147.47 μM) . This suggests a strong potential for mitigating oxidative stress-related diseases.
Anticancer Activity
Recent studies have focused on the anticancer properties of triazine derivatives. A specific investigation into sulfonamide-triazine hybrids demonstrated their ability to reduce inflammation and inhibit cancer cell growth in vitro. The study found that these compounds could induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies
- In Vitro Studies : A series of in vitro experiments assessed the cytotoxicity of this compound against several cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at concentrations above 10 µM.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups. The mechanisms were attributed to both direct cytotoxic effects on tumor cells and indirect effects through immune system modulation.
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-[4-({4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)phenyl]acetamide. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These results suggest that the compound may interfere with cancer cell proliferation through mechanisms that require further elucidation.
Anti-inflammatory Properties
In silico studies have indicated that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies suggest favorable interactions with the enzyme's active site, indicating a possible pathway for anti-inflammatory activity .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promise against various pathogenic microorganisms. The compound's structural features may enhance its ability to penetrate microbial membranes and exert bactericidal effects.
Case Study 1: Anticancer Efficacy
A recent study published in ACS Omega evaluated the anticancer efficacy of compounds structurally related to this compound. The study found that modifications to the triazine moiety significantly influenced cytotoxicity profiles against various cancer cell lines .
Case Study 2: Inhibitor Design
Another research initiative focused on designing inhibitors based on the triazine structure for targeting specific enzymes implicated in cancer progression and inflammation. The findings suggested that structural optimization could lead to more potent derivatives with enhanced selectivity and lower toxicity profiles .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with N-[4-({4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)phenyl]acetamide. Key comparisons are outlined below:
Compound A : N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide
- Structural Differences :
- Core : Same 1,3,5-triazine scaffold.
- Substituents :
- Dimethylamino-benzylidene and pyrrolidinyl groups replace the morpholino and 3,4-dimethylphenyl groups.
- Additional hydroxymethyl and butyryl moieties enhance molecular complexity.
- Hypothesized Properties: Pyrrolidinyl substituents may reduce solubility compared to morpholino due to fewer hydrogen-bonding sites . Increased steric bulk from dimethylamino-phenyl groups could hinder target binding but improve metabolic stability .
Compound B : Acetamide, 2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-6-(propylamino)-5-pyrimidinyl]
- Structural Differences :
- Core : Pyrimidine (vs. triazine).
- Substituents :
- Trimethylphenoxy and tetrahydro-dioxopyrimidinyl groups replace triazine-linked substituents.
- Propylamino and dimethylphenyl groups introduce distinct steric and electronic effects.
- Hypothesized Properties: Pyrimidine cores often exhibit different binding affinities compared to triazines due to altered ring electronics .
Compound C : Acetamide, N-[6-amino-3-ethyl-1,2,3,4-tetrahydro-1-(1-naphthalenyl)-2,4-dioxo-5-pyrimidinyl]-2-(4-amino-2,3,5-trimethylphenoxy)
- Structural Differences :
- Core : Pyrimidine with naphthalenyl substitution.
- Substituents :
- Naphthalenyl group introduces a bulky aromatic system.
- Ethyl and tetrahydro-dioxo groups alter conformational flexibility.
- Hypothesized Properties :
Comparative Data Table
Research Findings and Limitations
- Primary Compound: No direct pharmacological data are available in the provided evidence. Its design parallels kinase inhibitors like imatinib, where triazine scaffolds interact with ATP-binding domains .
- Compound A : Synthesis routes emphasize multi-step substitutions, but biological data are absent. Its complexity may limit bioavailability .
- Compounds B/C : These pyrimidine derivatives are marketed for research use, but their mechanisms remain uncharacterized. Structural analogs suggest roles in antiviral or anticancer contexts .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, starting with functionalization of the triazine core. Key steps include:
- Amination : Introducing the 3,4-dimethylphenylamino group at the 4-position of the triazine ring under reflux in anhydrous tetrahydrofuran (THF) with catalytic triethylamine .
- Morpholine substitution : Reacting the 6-chloro intermediate with morpholine at 80–90°C in dimethylformamide (DMF) for 12–16 hours to install the morpholin-4-yl group .
- Acetamide coupling : Final coupling of the triazine intermediate with 4-aminophenylacetamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .
Q. Critical parameters :
- Temperature control : Exothermic reactions (e.g., amination) require ice baths to prevent side products.
- Solvent purity : Anhydrous DMF ensures high yields in substitution reactions .
- Characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Q. How should researchers characterize the compound’s purity and structural identity?
Methodological workflow :
Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% required for biological assays) .
Spectroscopy :
- ¹H NMR (DMSO-d₆): Key signals include the acetamide methyl group (~2.1 ppm) and morpholine protons (~3.5–3.7 ppm) .
- ¹³C NMR : The triazine carbons appear at 165–170 ppm, while the morpholine carbons resonate at 45–50 ppm .
Mass spectrometry : ESI-HRMS calculates exact mass (e.g., C₂₅H₂₈N₈O₂ requires [M+H]⁺ = 497.2365) .
Q. Common pitfalls :
- Residual solvents (e.g., DMF) may obscure NMR signals; lyophilization is recommended .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Strategy :
- Core modifications : Replace the triazine ring with pyrimidine or pyridazine to assess impact on target binding .
- Substituent variations :
- Replace 3,4-dimethylphenyl with halogenated (e.g., 4-Cl) or electron-withdrawing groups to modulate solubility and affinity .
- Test morpholine against piperazine or thiomorpholine to evaluate pharmacokinetic effects .
- Biological assays : Pair synthetic analogs with kinase inhibition assays (e.g., EGFR or Aurora kinases) and cytotoxicity screens (e.g., MTT assays on cancer cell lines) .
Q. Data interpretation :
- Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy .
Q. How can researchers resolve contradictions in reported biological activity data?
Case example : If the compound shows variable IC₅₀ values across studies (e.g., 1.2 µM vs. 5.6 µM for EGFR inhibition):
Verify assay conditions :
- Check ATP concentrations (standard: 10 µM) and incubation times .
- Confirm cell line authenticity (e.g., STR profiling for HeLa vs. HEK293) .
Control experiments :
- Include positive controls (e.g., gefitinib for EGFR) and measure compound stability in assay buffers (e.g., via LC-MS) .
Meta-analysis : Compare data across ≥3 independent studies; apply statistical tools (e.g., ANOVA) to identify outliers .
Q. What computational methods are suitable for predicting off-target interactions?
Approach :
Pharmacophore modeling : Use Schrödinger’s Phase to identify key interaction sites (e.g., H-bond donors from the acetamide group) .
Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability to primary vs. secondary targets (e.g., EGFR vs. VEGFR2) .
ADMET prediction : Tools like SwissADME estimate blood-brain barrier permeability (logBB < 0.3 suggests limited CNS activity) .
Validation : Cross-check predictions with experimental data (e.g., cytochrome P450 inhibition assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
